molecular formula C20H17ClN4 B11042927 6-chloro-N-(2,6-dimethylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine

6-chloro-N-(2,6-dimethylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11042927
M. Wt: 348.8 g/mol
InChI Key: APGJEXWCAFUMQS-UHFFFAOYSA-N
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Description

6-chloro-N-(2,6-dimethylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(2,6-dimethylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the 2,6-dimethylphenyl group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, using palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the removal of the chloro group or reduction of other functional groups.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could produce various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications, including as a lead compound for drug development.

    Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2,6-dimethylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine would depend on its specific biological target. Generally, compounds in this class may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share the core structure and may have similar biological activities.

    Chloro-substituted aromatic compounds: Compounds with similar chloro groups may exhibit comparable reactivity and properties.

Uniqueness

6-chloro-N-(2,6-dimethylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,6-dimethylphenyl group and the pyridin-2-yl moiety may confer distinct properties compared to other imidazo[1,2-a]pyridine derivatives.

Properties

Molecular Formula

C20H17ClN4

Molecular Weight

348.8 g/mol

IUPAC Name

6-chloro-N-(2,6-dimethylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C20H17ClN4/c1-13-6-5-7-14(2)18(13)24-20-19(16-8-3-4-11-22-16)23-17-10-9-15(21)12-25(17)20/h3-12,24H,1-2H3

InChI Key

APGJEXWCAFUMQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=CC=N4

Origin of Product

United States

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